Superior Growth Inhibitory Potency: 4-Oxo-4-HPR Outperforms Fenretinide 2–4-Fold in Cancer Cell Lines
In a panel of ovarian (A2780), breast (T47D, BT-20), and neuroblastoma tumor cell lines, 4-oxo-4-HPR was two to four times more effective than fenretinide (4-HPR) at inhibiting cell growth, as measured by viability assays. This superior potency was observed in both fenretinide-sensitive (A2780) and fenretinide-resistant (A2780/HPR) ovarian carcinoma cells, with 4-oxo-4-HPR retaining full activity in the resistant line [1].
| Evidence Dimension | Cell growth inhibition (fold potency) |
|---|---|
| Target Compound Data | 4-oxo-4-HPR: 2–4× more potent than 4-HPR |
| Comparator Or Baseline | Fenretinide (4-HPR): reference potency = 1× |
| Quantified Difference | 2× to 4× greater potency |
| Conditions | Ovarian (A2780, A2780/HPR), breast (T47D, BT-20), neuroblastoma cell lines; cell viability assay |
Why This Matters
Demonstrates that 4-oxo-4-HPR achieves equivalent or superior tumor cell kill at lower concentrations, potentially improving the therapeutic index and compensating for the low oral bioavailability that has limited fenretinide's clinical utility.
- [1] Villani MG, Appierto V, Cavadini E, Bettiga A, Prinetti A, Clagett-Dame M, Curley RW, Formelli F. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Res. 2006;66(6):3238-3247. View Source
